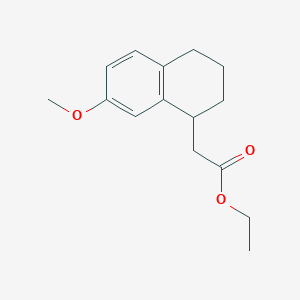
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate
Descripción general
Descripción
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The acetate moiety can undergo hydrolysis to release acetic acid, which may further modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(7-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetate: Similar structure but with a quinoline ring instead of a naphthalene ring.
Uniqueness
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-8,10,12H,3-6,9H2,1-2H3 |
Clave InChI |
NOMNBSIOKXXCJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCCC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

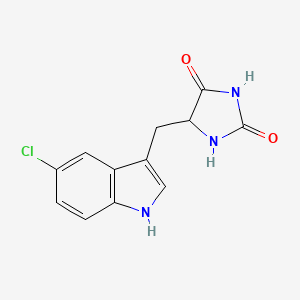
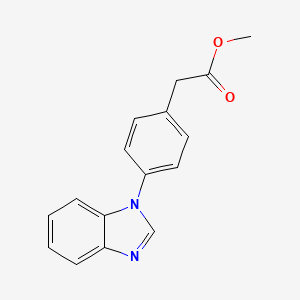

![4-[(Dimethoxyphosphoryl)methyl]benzoyl chloride](/img/structure/B8286444.png)
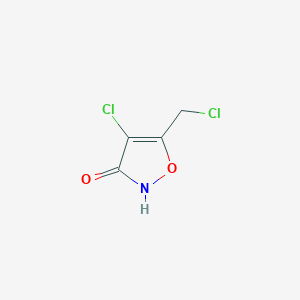
![3-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8286457.png)
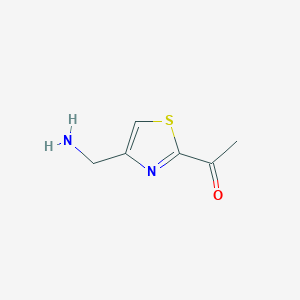
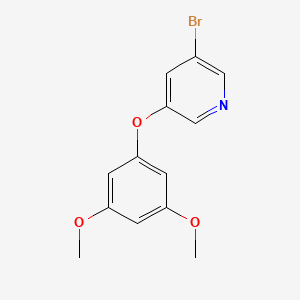
![4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole](/img/structure/B8286499.png)
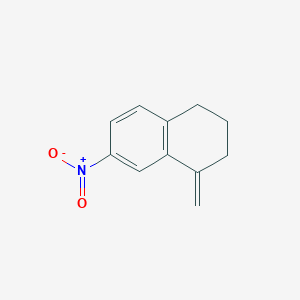
![Methyl-N-(3-[2-Chloro-6-Fluorophenyl]-5-Methylisoxazol-4-oyl)-5-Aminopentanoate](/img/structure/B8286509.png)
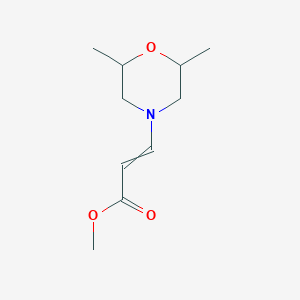
![3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one](/img/structure/B8286522.png)
